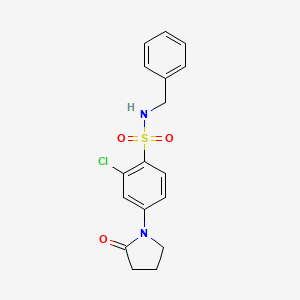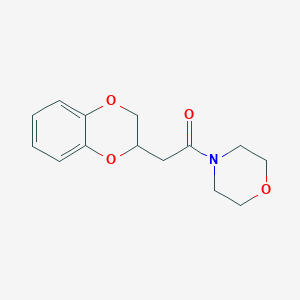![molecular formula C20H17N5 B11069096 1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine is a complex heterocyclic compound. The structure of this compound includes a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.
Uniqueness
1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine is unique due to its specific substitution pattern and the presence of two phenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C20H17N5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4,12-diphenyl-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-8-amine |
InChI |
InChI=1S/C20H17N5/c21-18-16-11-12-24(14-7-3-1-4-8-14)19(16)23-20-17(18)13-22-25(20)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,23) |
InChI Key |
JKXNIOKLMJGOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B11069018.png)

![N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B11069038.png)
![2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B11069045.png)

![5-(2-Chloro-6-fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11069070.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B11069074.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B11069080.png)
![3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate](/img/structure/B11069083.png)
![N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11069084.png)
![(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one](/img/structure/B11069097.png)
![N-{4-[1-(2-bromoethyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B11069101.png)
![Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11069103.png)

